2-sulfanyl-1H-benzimidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-sulfanyl-1H-benzimidazole-4-carboxylic acid” is a chemical entity with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a subject of interest in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-1H-benzimidazole-4-carboxylic acid involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation through [specific reaction type].
Step 3: Final product isolation and purification using [specific techniques].
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: for controlled reaction conditions.
Continuous monitoring: of reaction parameters.
Advanced purification techniques: to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert this compound into its reduced form.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: [Examples of oxidizing agents].
Reducing Agents: [Examples of reducing agents].
Substitution Reagents: [Examples of substitution reagents].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: [Product formed].
Reduction: [Product formed].
Substitution: [Product formed].
Scientific Research Applications
2-sulfanyl-1H-benzimidazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of specific conditions.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism of action of 2-sulfanyl-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It exerts its effects through:
Binding to specific receptors: or enzymes.
Modulating biochemical pathways: involved in [specific processes].
Influencing cellular functions: through [specific mechanisms].
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable subject of study in scientific research and industry.
Properties
IUPAC Name |
2-sulfanyl-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHCHRXJJPSEBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC(=N2)S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.